Tylosin phosphate

Overview

Description

Tylosin phosphate is a macrolide antibiotic derived from the bacterium Streptomyces fradiae. It is primarily used in veterinary medicine to treat bacterial infections in livestock, including cattle, pigs, and poultry. This compound is known for its effectiveness against Gram-positive bacteria and certain Gram-negative bacteria, such as Mycoplasma, Rickettsia, and Chlamydia .

Mechanism of Action

Target of Action

It is particularly effective against Staphylococcus, Streptococcus, Corynebacterium, Erysipelothrix, and certain Mycoplasma species . The primary target of tylosin phosphate within these bacteria is the 50S subunit of the bacterial ribosome .

Mode of Action

This compound exerts its antibacterial effects by binding to the 23S rRNA of the bacterial ribosomal 50S subunit . This binding inhibits protein synthesis within the bacterial cell, resulting in a bacteriostatic effect . This means that this compound prevents bacterial growth and replication without directly killing the bacteria .

Biochemical Pathways

This compound is produced by Streptomyces fradiae through a combination of polyketide and deoxyhexose metabolism .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in pigs . After intramuscular administration, the peak concentration (Cmax) in plasma was found to be 2.06-2.37 μg/mL , reached within 1.58-1.95 hours (Tmax) . The area under the curve (AUC) , which represents the drug’s exposure over time, was 10.30-10.80 μg.h/mL . These properties influence the bioavailability of this compound and its ability to reach its bacterial targets.

Result of Action

The result of this compound’s action is the inhibition of protein synthesis in susceptible bacteria, leading to a halt in their growth and replication . This bacteriostatic effect can help control bacterial infections in a variety of animal species .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the absorption patterns of macrolide antibiotics . Furthermore, the specific bacterial species present, their susceptibility to this compound, and their local density can all impact the efficacy of this antibiotic . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Tylosin phosphate interacts with various biomolecules, primarily through its role in inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation necessary for the peptide chain to grow . This interaction is crucial for its antimicrobial effect.

Cellular Effects

This compound has significant effects on various types of cells. For instance, it has been shown to increase the proportion of erythromycin-resistant and tylosin-resistant enterococci within the population when administered to cattle . It also influences cell function by inhibiting protein synthesis, which can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . This binding interaction prevents the growth of bacteria, leading to their death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, the proportion of erythromycin-resistant and tylosin-resistant enterococci began decreasing just prior to its removal and continued to decrease after this compound was withdrawn from the diet . This suggests that the antibiotic’s withdrawal prior to slaughter contributes to a reduction in the proportion of macrolide-resistant enterococci entering the food chain .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it is administered to calves orally in the milk replacer at a dose of 40 mg/kg body weight and to cattle by intramuscular injection at a dose of 4-10 mg/kg body weight . In pigs, this compound may be administered in the drinking water at a dose of 25 mg/kg body weight, in the feed at a dose of 3-7 mg/kg body weight, or by intramuscular injection at a dose of 2-10 mg/kg body weight for the prevention and control of diseases such as swine dysentery and enzootic pneumonia .

Metabolic Pathways

This compound is involved in a combination of polyketide and deoxyhexose metabolism . The primary product of the Ty1G polyketide synthase is a 16-atom lactone (protylonolide, synonym tylactone) that subsequently acquires three deoxyhexose substituents (D-mycaminose, 6-deoxy-D-allose and L-mycarose) in a preferred but not obligatory order .

Transport and Distribution

This compound is highly lipid-soluble, which allows it to penetrate all organs, tissues, and fluids . It is slightly to moderately bound to plasma proteins (30-47%), which facilitates its transport and distribution within cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tylosin phosphate is produced through the fermentation of Streptomyces fradiae. The fermentation broth is filtered to remove mycelium and other solids. The filtrate is then subjected to various purification steps, including solvent extraction, precipitation, and crystallization, to isolate this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation followed by downstream processing to purify the antibiotic. The fermentation process is optimized to maximize the yield of this compound, and the purification steps are designed to ensure high purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Tylosin phosphate undergoes several types of chemical reactions, including:

Oxidation: Tylosin can be oxidized to form various derivatives, such as tylosin B, C, and D.

Reduction: Reduction reactions can modify the functional groups on the tylosin molecule.

Substitution: Substitution reactions can occur at various positions on the tylosin molecule, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents

Major Products Formed:

- Tylosin B (Desmycosin)

- Tylosin C (Macrocin)

- Tylosin D (Relomycin) .

Scientific Research Applications

Tylosin phosphate has a wide range of scientific research applications, including:

- Chemistry: Used as a model compound to study macrolide antibiotics and their chemical properties.

- Biology: Employed in research on bacterial resistance mechanisms and the effects of antibiotics on microbial communities.

- Medicine: Investigated for its potential use in treating bacterial infections in humans, although its primary use remains in veterinary medicine.

- Industry: Utilized as a feed additive to promote growth and prevent infections in livestock .

Comparison with Similar Compounds

- Erythromycin: Another macrolide antibiotic with a similar mechanism of action but a broader spectrum of activity.

- Azithromycin: A macrolide with improved pharmacokinetic properties and a longer half-life.

- Clarithromycin: A macrolide with enhanced activity against certain bacteria compared to erythromycin .

Uniqueness of Tylosin Phosphate: this compound is unique in its high efficacy against specific Gram-positive bacteria and its use as a feed additive in veterinary medicine. Its ability to promote growth and prevent infections in livestock makes it a valuable tool in the agricultural industry .

Properties

CAS No. |

1405-53-4 |

|---|---|

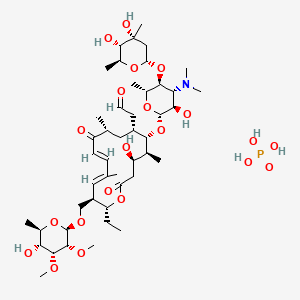

Molecular Formula |

C46H80NO21P |

Molecular Weight |

1014.1 g/mol |

IUPAC Name |

2-[6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;phosphoric acid |

InChI |

InChI=1S/C46H77NO17.H3O4P/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;1-5(2,3)4/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;(H3,1,2,3,4)/t24?,25?,26?,27?,28?,29?,30?,32?,33?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46-;/m1./s1 |

InChI Key |

NBOODGNJLRRJNA-JRNKFFRFSA-N |

SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O |

Isomeric SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.OP(=O)(O)O |

Key on ui other cas no. |

1405-53-4 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Synonyms |

2-[(4R,5S,6S,7R,9R,11E,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tylosin phosphate exert its antibacterial effect?

A1: this compound, a macrolide antibiotic, primarily acts by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding inhibits protein synthesis, ultimately leading to bacterial growth inhibition or death. []

Q2: Which bacterial species are commonly associated with liver abscesses in cattle?

A2: Fusobacterium necrophorum and Trueperella pyogenes are the primary bacterial species implicated in liver abscess development in feedlot cattle. []

Q3: Is this compound effective in treating necrotic enteritis in chickens?

A3: Yes, research demonstrates that this compound effectively treats necrotic enteritis in broiler chickens. In a study using a Clostridium perfringens induced model, all tested doses of this compound (50, 100, 200, and 300 ppm) significantly reduced mortality and lesion scores compared to untreated birds. []

Q4: Can this compound be used to treat proliferative enteropathy in pigs?

A5: Yes, oral this compound has proven effective in both preventing and treating proliferative enteropathy (PE) in pigs challenged with Lawsonia intracellularis. Pigs given this compound before or after challenge exposure did not develop clinical signs or lesions of PE. []

Q5: What is the primary mechanism of macrolide resistance in bacteria?

A6: The most common mechanism of macrolide resistance is the acquisition of erm genes, which encode rRNA methylases. These enzymes modify the ribosome binding site, reducing the binding affinity of macrolides. [, ]

Q6: Does the use of this compound in cattle lead to an increase in resistant bacteria?

A7: Research suggests that while this compound use can increase the proportion of resistant bacteria in cattle, this effect may be temporary. One study observed a decrease in the proportion of erythromycin- and tylosin-resistant enterococci after tylosin withdrawal, suggesting the importance of judicious antibiotic use. []

Q7: Does this compound use contribute to macrolide resistance in Mannheimia haemolytica?

A8: A 3-year study found a low prevalence of tulathromycin resistance in M. haemolytica isolated from feedlot cattle, despite previous exposure to macrolides, including tylosin. The study highlights that resistance development may vary depending on the specific macrolide and local factors. []

Q8: Are there any effective alternatives to this compound for controlling liver abscesses in cattle?

A9: Several alternatives to this compound are under investigation, including: * Direct-fed microbials (DFM): Research on a novel DFM shows promise in reducing liver abscess prevalence without negatively impacting growth performance. [] * Immunoglobulin-Y (IgY): An IgY product designed to target F. necrophorum and T. pyogenes demonstrated potential for controlling liver abscesses and reducing macrolide-resistant bacteria. [] * Dietary modifications: Some studies suggest that increasing the bulk density of steam-flaked corn in cattle diets can reduce liver abscess incidence, offering a potential non-antibiotic approach. []

Q9: What are the benefits and limitations of direct-fed microbials (DFMs) as a this compound alternative?

A10: Benefits: DFMs offer a non-antibiotic approach to potentially modulate the gut microbiome and improve animal health. Some DFMs have shown promise in reducing liver abscesses without affecting growth performance. [, ]

Q10: How is this compound absorbed and distributed in chickens?

A11: Studies show that this compound formulated in long-action pellets leads to increased bioavailability and higher serum concentrations in chickens compared to standard formulations. This suggests a potential for improved efficacy with this specific delivery method. []

Q11: Are there differences in pharmacokinetics between tylosin tartrate and this compound in chickens?

A12: Research indicates that tylosin tartrate shows better absorption in chickens after oral administration compared to this compound, resulting in higher plasma concentrations and bioavailability. []

Q12: What are the potential environmental risks associated with this compound use?

A13: this compound, like other antibiotics, can enter the environment through animal waste. This raises concerns about potential ecotoxicological effects and selection for antibiotic resistance in environmental bacteria. [, ]

Q13: Is this compound safe for human consumption?

A14: Regulatory agencies, such as the U.S. Food and Drug Administration, establish withdrawal periods for this compound use in livestock to minimize residues in meat and ensure consumer safety. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.